4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid (mcpbpy) is a bifunctional ligand incorporating a 2,2'-bipyridine moiety linked to a butanoic acid group. [, , ] This structural feature enables its use as a bridging ligand in coordination chemistry, particularly for the synthesis of metal complexes. [, , ] The 2,2'-bipyridine unit acts as a chelating agent, readily forming stable complexes with transition metals, while the carboxylic acid functional group provides an additional site for further chemical modification or attachment to surfaces. [, ]
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid is an organic compound that belongs to the bipyridine family, characterized by two pyridine rings connected by a single bond. This specific compound features a butanoic acid group attached to the bipyridine structure, with a methyl group at the 4' position. It is recognized for its significant applications in coordination chemistry, particularly as a ligand for metal ions, which enhances its utility in various scientific fields.
The compound is classified under the category of organic compounds and is specifically identified by its CAS number 114527-28-5. Its molecular formula is C15H16N2O2, and it has a molar mass of approximately 256.31 g/mol . The compound is often utilized in research settings for its properties as a ligand and potential therapeutic applications.
The synthesis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid typically involves several steps:
In industrial settings, large-scale synthesis may employ automated reactors and continuous flow processes to enhance yield and minimize waste. These methods are designed to ensure efficient production while maintaining high purity standards.
The molecular structure of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid can be represented by its SMILES notation: CC1=CC(C2=NC=CC(CCCC(=O)O)=C2)=NC=C1
. Its structural formula indicates the arrangement of atoms within the molecule, highlighting the bipyridine framework and the butanoic acid moiety .
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid can undergo various chemical reactions:
The mechanism of action for 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid primarily revolves around its ability to act as a ligand in coordination chemistry. When it binds to metal ions, it forms stable complexes that can exhibit unique electronic properties, making them valuable for catalysis and material science .
The binding process typically involves:
This interaction enhances the reactivity of metal centers, facilitating various chemical transformations.
The applications of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid span several scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7